molecular formula C15H12BrNO B2679419 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one CAS No. 1447816-61-6

1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one

Katalognummer B2679419
CAS-Nummer: 1447816-61-6
Molekulargewicht: 302.171
InChI-Schlüssel: YKIDTDRQOGVDFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one is a compound with the CAS Number: 1447816-61-6 . It has a molecular weight of 302.17 . The IUPAC name for this compound is 1-benzyl-7-bromo-1H-indol-2-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12BrNO/c16-13-8-4-7-12-9-14(18)17(15(12)13)10-11-5-2-1-3-6-11/h1-9,18H,10H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one serves as a versatile precursor in the synthesis of a wide range of indole alkaloids and pharmacologically important substances. Nagarathnam's study highlights its reactivity with various nucleophiles, leading to potential intermediates for the creation of diverse indole-based compounds under good to excellent yields (D. Nagarathnam, 1992).

Potent Anti-proliferative and Anti-estrogenic Properties

Research by Nguyen et al. explores a novel indole-3-carbinol (I3C) derivative, 1-benzyl-I3C, which exhibits significantly enhanced potency in suppressing the growth of human breast cancer cells. This derivative shows an approximate 1000-fold increase in efficacy compared to I3C, indicating its potential as a therapeutic agent for treating indole-sensitive cancers (Hanh H. T. Nguyen et al., 2010).

Copper-Catalyzed Synthesis of Indole Derivatives

Li et al.'s work presents novel synthetic approaches towards indole derivatives through copper-catalyzed one-pot multicomponent cascade reactions. This study emphasizes the control over the selective formation of indole derivatives, offering advantages such as mild reaction conditions and easily tunable selectivity (Bin Li et al., 2015).

Regioselective Arylation of Indoles

The research conducted by Qiu et al. unveils a strategy for the regioselective arylation of indoles at the C7 position, a challenging task due to inherent reactivity issues. This method's success demonstrates potential for future drug discovery and agrochemical development by allowing precise modifications of the indole scaffold (Xiaodong Qiu et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Eigenschaften

IUPAC Name

1-benzyl-7-bromo-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-8-4-7-12-9-14(18)17(15(12)13)10-11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIDTDRQOGVDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)Br)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1447816-61-6
Record name 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.